4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 4-ethylphenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(4-ethylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-(4-ethylphenyl)-1H-pyrazole-3-methanol.
Substitution: Various N-alkyl or N-acyl derivatives of the pyrazole ring.
Scientific Research Applications
4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
4-ethylphenylhydrazine: Shares the 4-ethylphenyl group but lacks the pyrazole ring.
1H-pyrazole-3-carbaldehyde: Lacks the 4-ethylphenyl group but contains the pyrazole ring and aldehyde group.
4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the 4-ethylphenyl group and the pyrazole ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
4-(4-ethylphenyl)-1H-pyrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-13-14-12(11)8-15/h3-8H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBKURLXDIBUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(NN=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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